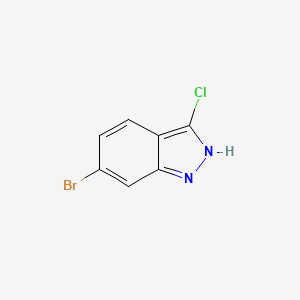

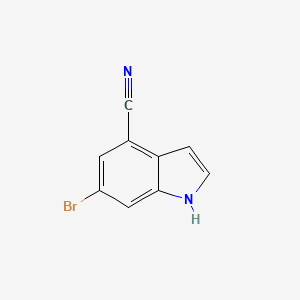

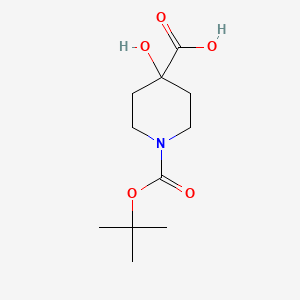

![molecular formula C8H7BrN2 B1292617 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-40-1](/img/structure/B1292617.png)

3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine” is a chemical compound that belongs to the class of pyridines . Pyridines are important structural motifs found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Applications De Recherche Scientifique

Antimicrobial Activity

The pyrrolopyrazine scaffold, which includes 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine , has been shown to exhibit antimicrobial properties. This compound can be utilized in the development of new antimicrobial agents, particularly against resistant strains of bacteria and fungi. The presence of the pyrrolopyrazine structure is associated with a broad spectrum of biological activities, making it a valuable candidate for further antimicrobial studies .

Anti-inflammatory Agents

Research indicates that derivatives of pyrrolopyrazine, such as 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine , have potential anti-inflammatory effects. These compounds can be synthesized and tested for their efficacy in reducing inflammation, which is a common pathological feature of various chronic diseases .

Antiviral Applications

The structural features of 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine suggest its use in antiviral drug development. Its ability to inhibit viral replication or assembly could be explored, particularly in the context of emerging viral infections where new therapeutic options are urgently needed .

Antifungal Uses

Fungal infections pose a significant challenge due to the limited number of effective antifungal drugs3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives could be investigated for their antifungal properties, potentially leading to the development of novel treatments for fungal diseases .

Antioxidant Properties

Compounds with antioxidant properties are crucial in combating oxidative stress-related diseases. The pyrrolopyrazine core of 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine may confer antioxidant effects, which can be harnessed in the prevention or treatment of diseases caused by oxidative damage .

Antitumor and Anticancer Research

The pyrrolo[3,2-c]pyridine derivatives have shown promise in antitumor and anticancer research. Their ability to inhibit kinase activity makes them potential candidates for cancer therapy, particularly in targeting specific pathways involved in cancer cell proliferation and survival .

Kinase Inhibition for Cancer Therapy

Specifically, 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives have been evaluated as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors. By inhibiting FGFR signaling, these compounds could serve as effective agents in cancer therapy .

Drug Discovery and Development

The unique structure of 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine makes it an attractive scaffold for drug discovery. Its versatility allows for the design of various derivatives with potential therapeutic applications, ranging from infectious diseases to chronic conditions like cancer .

Mécanisme D'action

Target of Action

The primary target of 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathway .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their disruption can inhibit cell proliferation and migration, among other effects .

Pharmacokinetics

The compound’s molecular weight of 21106 suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

In vitro studies have shown that 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine can inhibit the proliferation of certain cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

Action Environment

The action, efficacy, and stability of 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine can be influenced by various environmental factors. For instance, the compound is shipped at room temperature in the continental US , suggesting it may be stable under these conditions.

Propriétés

IUPAC Name |

3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-10-3-6-7(9)4-11-8(5)6/h2-4,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMJXOXACYHNEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646762 |

Source

|

| Record name | 3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |

CAS RN |

1000341-40-1 |

Source

|

| Record name | 3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

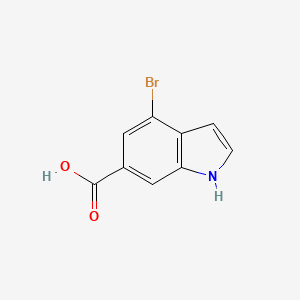

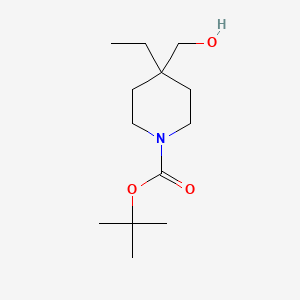

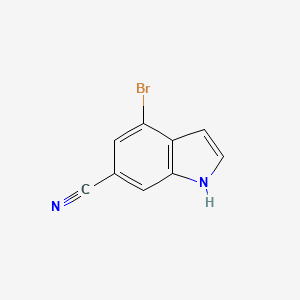

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)

![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)